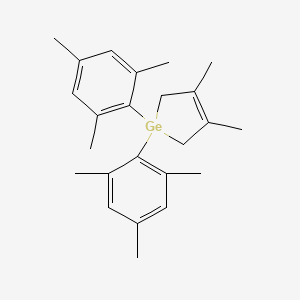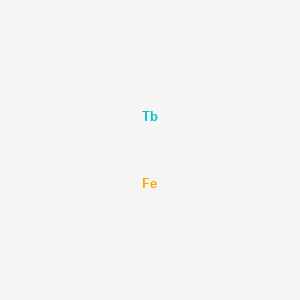
Iron;terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;terbium is a compound that combines the elements iron (Fe) and terbium (Tb). Terbium is a rare earth metal, part of the lanthanide series, and is known for its magnetic and luminescent properties. Iron, on the other hand, is a transition metal widely used in various industries due to its magnetic properties and its role in biological systems. The combination of these two elements results in a compound with unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iron;terbium compounds can be achieved through various synthetic routes. One common method involves the use of terbium fluoride and iron powder. The specific steps are as follows:
Mixing: Terbium fluoride powder and iron powder are mixed in a specific ratio.
Heating: The mixture is heated in a vacuum or inert atmosphere to prevent oxidation.
Reduction: The terbium fluoride is reduced by the iron powder, forming the this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves metallothermic reduction. This process includes:
Raw Material Preparation: Terbium oxide and iron are prepared in their pure forms.
Reduction Process: The terbium oxide is reduced using a reducing agent such as calcium or aluminum in the presence of iron.
Purification: The resulting compound is purified to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Iron;terbium compounds undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen, forming oxides of iron and terbium.
Reduction: Reduction reactions can occur with reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions can occur with halogens, forming halides of iron and terbium.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen, calcium, or aluminum.
Substitution: Halogens like chlorine or bromine.
Major Products Formed
Oxides: Iron oxide (Fe2O3) and terbium oxide (Tb2O3).
Halides: Iron chloride (FeCl3) and terbium chloride (TbCl3).
Aplicaciones Científicas De Investigación
Iron;terbium compounds have a wide range of scientific research applications:
Magnetic Materials: Used in the development of advanced magnetic materials for data storage and spintronic devices.
Luminescent Materials: Employed in the creation of phosphors for lighting and display technologies.
Biomedical Applications: Investigated for use in medical imaging and as contrast agents due to their unique magnetic properties.
Catalysis: Utilized as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism by which iron;terbium compounds exert their effects is primarily related to their magnetic and electronic properties. The compound’s magnetic properties arise from the unpaired electrons in the 4f orbitals of terbium and the 3d orbitals of iron. These unpaired electrons interact, leading to unique magnetic behaviors such as ferromagnetism and paramagnetism .
Comparación Con Compuestos Similares
Similar Compounds
Terbium Iron Garnet (TbIG): A compound with similar magnetic properties but different structural characteristics.
Dysprosium Iron Garnet (DyIG): Another rare earth iron garnet with comparable magnetic properties.
Gadolinium Iron Garnet (GdIG): Known for its use in magnetic and optical applications.
Uniqueness
Iron;terbium compounds are unique due to their combination of magnetic and luminescent properties. The presence of terbium imparts strong magnetic anisotropy and luminescence, while iron contributes to the overall magnetic strength. This combination makes this compound compounds particularly valuable in applications requiring both magnetic and optical functionalities.
Propiedades
Número CAS |
84059-28-9 |
|---|---|
Fórmula molecular |
FeTb |
Peso molecular |
214.77 g/mol |
Nombre IUPAC |
iron;terbium |
InChI |
InChI=1S/Fe.Tb |
Clave InChI |
JSUSQWYDLONJAX-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


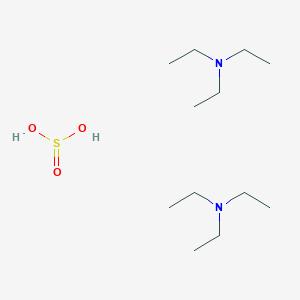
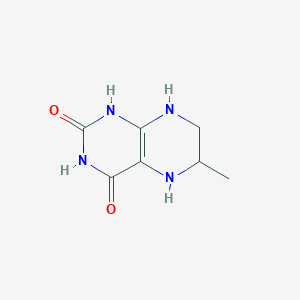
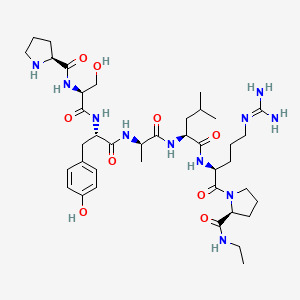
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)


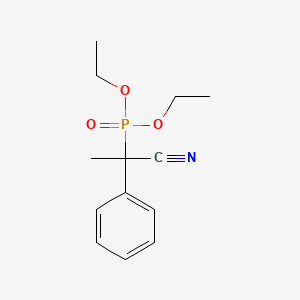
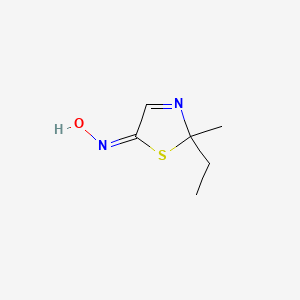


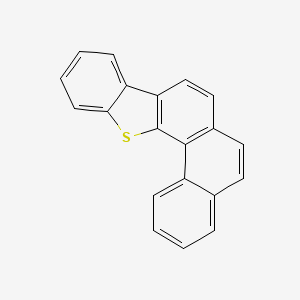
![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
